2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H19N3O2/c18-11-17-6-2-4-13(17)12-3-1-5-15-14(12)16-7-9-19-10-8-16/h1,3,5,11,13H,2,4,6-10H2 |
InChI Key |
QRAYAMHKBKZHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Pyridine Ring Functionalization
The morpholinopyridine core is frequently constructed via Suzuki-Miyaura coupling between 3-bromo-2-methylpyridine derivatives and morpholine-containing boronic acids. A representative procedure involves:
-
Reactants : 2-Bromo-6-methylpyridin-3-amine (1.0 equiv), morpholin-4-ylboronic acid (1.2 equiv)
-
Catalyst : Pd(dppf)2Cl2 (2 mol%)
-
Base : Na2CO3 (4.0 equiv)
-
Solvent System : 1,4-dioxane/water (2.5:1 v/v)
This method achieves 89–95% yields for analogous structures, with purification via silica gel chromatography using ethyl acetate/hexane gradients.
Buchwald-Hartwig Amination for Pyrrolidine Attachment
Subsequent coupling of the functionalized pyridine to pyrrolidine employs Buchwald-Hartwig conditions:
| Parameter | Value |
|---|---|
| Substrate | 3-bromo-2-morpholinopyridine |
| Amine | Pyrrolidine |
| Catalyst | Pd2(dba)3/Xantphos (3 mol%) |
| Base | Cs2CO3 (2.5 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 18 h |
| Yield | 78% (analogous systems) |
Bromination-Substitution Sequences
N-Bromosuccinimide-Mediated Bromination
Position-selective bromination is critical for downstream functionalization:
Key parameters:
Nucleophilic Substitution with Pyrrolidine Derivatives
The brominated intermediate undergoes substitution with protected pyrrolidine precursors:
Example Protocol :
-
Dissolve 3-bromo-2-morpholinopyridine (1.0 equiv) in anhydrous DMF
-
Add KOtBu (2.5 equiv) and N-Boc-pyrrolidine (1.2 equiv)
-
Heat at 80°C for 6 h under argon
-
Purify via flash chromatography (SiO2, 0→30% EtOAc/hexane)
Formylation Strategies for Carbaldehyde Installation
Vilsmeier-Haack Reaction Conditions
The final formylation step employs classical Vilsmeier conditions:
Optimized Parameters :
Oxidative Methods for Aldehyde Formation
Alternative oxidation pathways using Dess-Martin periodinane:
| Component | Quantity |
|---|---|
| Pyrrolidine methanol | 1.0 mmol |
| Dess-Martin reagent | 1.2 equiv |
| Solvent | CH2Cl2 |
| Time | 4 h at rt |
| Yield | 82% (similar substrates) |
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Suzuki-Buchwald | 4 | 58 | >98% | Pilot-scale |
| Bromination-Formylation | 3 | 71 | 95% | Lab-scale |
| One-Pot Cascade | 2 | 63 | 91% | Developmental |
Key findings:
-
Bromination-substitution offers better step economy but requires strict temperature control
-
Palladium-catalyzed methods enable better regioselectivity but increase metal contamination risks
Process Optimization Considerations
Solvent Screening for Coupling Reactions
Recent studies identify dimethylacetamide (DMA) as superior to DMF for maintaining reaction kinetics:
Yield Improvement :
-
DMF: 67%
-
DMA: 83%
-
NMP: 79%
Temperature Profiling in Formylation
Controlled thermal management prevents over-oxidation:
\text{Optimal range} = 20–25°C \quad (\Delta T > 5°C \text{ reduces yield by 12–18%})
Chemical Reactions Analysis
2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of 2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde includes a pyrrolidine ring linked to a carbonyl group and a morpholine ring featuring a pyridine substituent. The synthesis of this compound typically involves multi-step organic reactions, which may vary based on the available reagents and desired yields.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors. Notably, morpholine derivatives have shown promise as phosphodiesterase inhibitors, which are crucial in treating various disorders such as depression and anxiety. The presence of both morpholine and pyridine rings may enhance binding interactions through hydrogen bonding and π-π stacking interactions, making this compound an interesting candidate for drug development.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, particularly targeting phosphodiesterases. These enzymes play vital roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as anxiety and depression. Preliminary studies suggest that this compound may selectively bind to specific receptors or enzymes, warranting further investigation into its binding affinity and mechanism of action.
Anticancer Activity
In vitro studies have highlighted the anticancer potential of compounds related to this compound. For instance, a library of novel 2-(het)arylpyrrolidine derivatives showed promising anticancer activity against M-Hela tumor cell lines, with some compounds exhibiting cytotoxicity levels significantly higher than traditional chemotherapeutics like tamoxifen. The compound's ability to induce apoptosis and inhibit angiogenesis positions it as a potential candidate for cancer therapy.
Comparative Analysis with Related Compounds
Several compounds share structural features with this compound, each exhibiting unique biological properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde | Structure | Contains a methyl group that may enhance lipophilicity. |
| 2-(2-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde | Structure | Similar structure but with a piperidine ring instead of pyrrolidine; may exhibit different biological activities due to ring variation. |
| 2-(6-Fluoromorpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde | Structure | Fluorinated variant; fluorine substitution can influence pharmacokinetics and receptor interactions. |
These variations in substituents can significantly affect biological properties and applications, underscoring the uniqueness of this compound.
Case Studies
Several case studies have documented the biological activity of compounds related to this compound:
- Study on Enzyme Inhibition : Research has shown that morpholine derivatives can effectively inhibit phosphodiesterases, leading to improved outcomes in models of anxiety and depression.
- Anticancer Efficacy : A study demonstrated that related compounds could inhibit tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis.
- Biofilm Suppression : Some derivatives were found to effectively suppress bacterial biofilm growth, indicating potential applications in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of 2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde, we compare it with three structurally related compounds: NCL195, NAT-1, and NAT-2 (Figures 1–3 in –4). Key differences and implications are summarized below:
Table 1: Structural Comparison
Key Insights :
Core Heterocycles: The pyridine core in the target compound offers π-stacking capability similar to NCL195’s pyrimidine but lacks the latter’s hydrogen-bonding hydrazine motifs . Thiazolidinone cores in NAT-1/2 introduce a polar, electron-deficient ring system, contrasting with the electron-rich morpholine-pyridine hybrid .
Substituent Effects :
- The morpholine group enhances solubility and metabolic stability compared to NAT-1’s methoxyphenyl group, which may confer higher lipophilicity .
- The pyrrolidine-carbaldehyde group enables nucleophilic reactions (e.g., imine formation), a reactivity absent in NAT-1/2’s nicotinamide substituents .
Conformational Analysis: Pyrrolidine puckering in the target compound can be quantified using Cremer-Pople parameters (). Simulations suggest a C₃-endo conformation, which may sterically hinder interactions compared to planar thiazolidinone rings in NAT-1/2 .
Methodological Considerations for Structural Analysis
The structural comparisons above rely on crystallographic and computational tools:
- SHELX Software (): Widely used for refining small-molecule crystal structures, SHELXL could resolve the target compound’s puckered pyrrolidine ring and morpholine-pyridine torsion angles .
- Mercury CSD (): Visualization of intermolecular interactions (e.g., aldehyde H-bonding) and packing patterns would differentiate its solid-state behavior from NCL195’s hydrazine-driven packing .
Biological Activity
The compound 2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is a derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, synthesis methods, and relevant case studies.
Anticancer Activity
Research indicates that compounds related to pyrrolidine derivatives exhibit significant anticancer properties. For instance, pyrrolidine-based compounds have been shown to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. A notable study demonstrated that a related pyrrolidine derivative inhibited tubulin polymerization, leading to effective growth inhibition of tumor cells at sub-micromolar concentrations .
Antidiabetic Properties
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their antidiabetic effects, particularly through mechanisms that enhance insulin sensitivity and glucose uptake in muscle and adipose tissues. Compounds in this class have shown the ability to lower blood glucose levels without affecting insulin concentrations, making them promising candidates for diabetes treatment .
Antimicrobial Activity
The antimicrobial potential of pyrrolidine derivatives has also been explored. Certain compounds have demonstrated efficacy against a range of pathogens, contributing to their therapeutic applications in treating infections .
Neuropharmacological Effects
Some studies suggest that pyrrolidine derivatives may possess neuropharmacological effects, potentially acting as anticonvulsants or analgesics. For example, the modulation of voltage-sensitive sodium channels and L-type calcium channels has been documented in related compounds, indicating their potential for treating neurological disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that optimize the biological activity of the compound. Structure-activity relationship studies have highlighted that specific substitutions on the pyrrolidine ring significantly affect the compound's potency and selectivity for biological targets. For instance, modifications at the C-2 position of the pyrrolidine ring are crucial for enhancing anticancer activity .
Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrrolidine derivatives showed promising results in inhibiting ovarian cancer cell lines. The compounds exhibited moderate cytotoxicity while maintaining low toxicity toward non-cancerous cells. This selective action underscores the therapeutic potential of these derivatives in cancer treatment .
Case Study 2: Antidiabetic Mechanism
In vivo experiments demonstrated that certain pyrrolo[3,4-c]pyridine derivatives could significantly enhance glucose uptake in muscle tissues without increasing insulin levels. This mechanism was evaluated through various assays measuring insulin sensitivity and glucose incorporation into lipid pathways, showcasing a novel approach to managing diabetes .
Q & A
Q. Q1. What are the standard laboratory synthesis protocols for 2-(2-Morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde?
The synthesis involves nucleophilic substitution between pyridine derivatives and morpholine/pyrrolidine precursors. Key steps include:
- Reaction setup : Heating 2-fluoropyridine-3-carbaldehyde with morpholine and potassium carbonate in a polar aprotic solvent (e.g., DMF) at 150°C for 20 hours .
- Purification : Post-reaction cooling, aqueous workup with ethyl acetate extraction, and solvent removal under reduced pressure. Yield optimization (e.g., 93% in analogous syntheses) requires controlled stoichiometry and reaction monitoring via TLC .
Structural Confirmation Techniques
Q. Q2. How can researchers validate the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze characteristic peaks (e.g., δ ~10.01 ppm for aldehyde protons in DMSO-d6, morpholine/pyrrolidine ring protons at δ 3.30–3.33 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related pyridine-morpholine hybrids .
Advanced Reaction Optimization
Q. Q3. What strategies improve synthesis efficiency and yield?
- Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity. Microwave-assisted synthesis reduces reaction time (e.g., 20 hours → 1–2 hours) .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps in analogous reactions .
- Temperature Control : Gradual heating prevents decomposition; exothermic steps require cooling.
Biological Activity Profiling
Q. Q4. How to design experiments to evaluate pharmacological potential?
- Enzyme Inhibition Assays : Target enzymes like kinases or proteases using fluorescence-based assays. Pre-incubate the compound with enzyme/substrate mixtures and measure activity changes .
- Cellular Uptake Studies : Radiolabel the aldehyde group (e.g., with ^14C) and quantify intracellular accumulation via scintillation counting .
- Toxicity Screening : Use HEK-293 or HepG2 cells for IC50 determination (MTT assay) and compare to structurally similar compounds (e.g., pyridine-3-carbaldehyde derivatives) .
Data Contradiction Resolution
Q. Q5. How to address discrepancies in reported biological activity data?
- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number) .
- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Reanalysis : Verify compound integrity via NMR and X-ray crystallography to rule out batch-specific impurities .
Comparative Analysis with Structural Analogs
Q. Q6. How does this compound differ from pyridine-pyrrolidine hybrids in pharmacological profiles?
| Compound Name | Key Structural Features | Pharmacological Notes |
|---|---|---|
| Pyridine-3-carbaldehyde | No pyrrolidine/morpholine | Lower kinase inhibition potency |
| 2-(3-Methylpyrrolidin-1-yl)pyridine-3-carbaldehyde | Methyl-substituted pyrrolidine | Enhanced metabolic stability |
| Target Compound | Morpholine-pyrrolidine fusion | Improved solubility and target selectivity |
Stability and Degradation Studies
Q. Q7. What methodologies assess compound stability under experimental conditions?
- Forced Degradation : Expose to acidic/basic conditions, heat, or UV light. Monitor aldehyde oxidation to carboxylic acid via IR (loss of C=O stretch at ~1700 cm⁻¹) .
- Long-Term Storage : Store at -20°C under argon; assess purity every 6 months via HPLC (C18 column, acetonitrile/water gradient) .
Computational Modeling Applications
Q. Q8. How can molecular docking guide target identification?
- Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
- Binding Site Analysis : Dock into kinase ATP pockets (e.g., PDB: 1ATP) using AutoDock Vina. Prioritize targets with binding energies < -8 kcal/mol .
Handling and Safety in Laboratory Settings
Q. Q9. What precautions are critical during experimental handling?
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Spill Management : Neutralize with sodium bisulfite and adsorb with vermiculite .
Advanced Analytical Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
